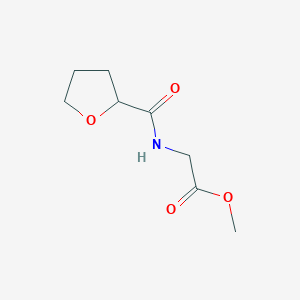
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorobenzyl)piperazine
Übersicht
Beschreibung
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorobenzyl)piperazine is not fully understood. However, it is believed to act on various molecular targets such as neurotransmitter receptors, enzymes, and ion channels. The compound has been reported to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been shown to alleviate pain by modulating the activity of nociceptive pathways in the central nervous system. In addition, it has been reported to enhance cognitive function by improving the cholinergic neurotransmission in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorobenzyl)piperazine is its broad spectrum of pharmacological activities. This makes it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the limitations of the compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorobenzyl)piperazine. One of the directions is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anticancer agent by studying its effects on cancer cell proliferation and apoptosis. Additionally, the development of novel drug delivery systems for the compound can improve its solubility and bioavailability, leading to more effective therapeutic outcomes.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its broad spectrum of pharmacological activities and potential therapeutic benefits make it a valuable candidate for future research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of the compound have been discussed in this paper. Further research is required to fully understand the potential of this compound and to develop effective therapeutic strategies for various diseases.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorobenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, and antidepressant effects. The compound has also shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-13-11-17(14(2)23-13)18(22)21-9-7-20(8-10-21)12-15-3-5-16(19)6-4-15/h3-6,11H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGLDSDIKOLIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-[methyl(2-phenylethyl)amino]-3(2H)-pyridazinone](/img/structure/B4432929.png)

![2-[4-(2-ethoxy-1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4432954.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3,3-dimethylbutanamide](/img/structure/B4432976.png)

![N-[1-(4-methylphenyl)ethyl]nicotinamide](/img/structure/B4432985.png)
![1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432988.png)


![N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4433013.png)

![5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4433018.png)

![1-benzoyl-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4433027.png)